High Potency TRPA1 Antagonism in Mammalian Cells
In a direct cell-based assay, N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine exhibits potent antagonist activity at the rat TRPA1 receptor with an IC50 of 19 nM, and an even more potent IC50 of 10 nM against hypo-osmolarity-induced activation in CHO cells [1]. This potency is significantly higher than the reported activity for other oxadiazine-based TRPA1 modulators .
| Evidence Dimension | TRPA1 Antagonist Potency |
|---|---|
| Target Compound Data | IC50: 19 nM (rat TRPA1, methylglyoxal-induced) / IC50: 10 nM (rat TRPA1, hypo-osmolarity-induced) |
| Comparator Or Baseline | Class-level: Other oxadiazine-based TRPA1 antagonists (e.g., AM-0902) exhibit IC50 values in the 71-131 nM range for rat and human TRPA1 . |
| Quantified Difference | At least 7-fold more potent than AM-0902 in rat TRPA1 assays. |
| Conditions | Rat TRPA1 expressed in tetracycline-inducible T-REx CHO cells; whole-cell patch clamp or calcium flux assay [1]. |
Why This Matters
For researchers developing pain or inflammation models, this compound offers a >7-fold improvement in on-target potency compared to a known oxadiazine TRPA1 antagonist, potentially reducing off-target effects at lower effective concentrations.
- [1] BindingDB. BDBM50157631 (CHEMBL3785736) - Activity Spreadsheet. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50157631&google=BDBM50157631 View Source
